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molecular formula C13H11ClN2O3 B8313330 5-Chloro-1-(2-methoxyphenacyl)pyrimidin-2-one

5-Chloro-1-(2-methoxyphenacyl)pyrimidin-2-one

Cat. No. B8313330
M. Wt: 278.69 g/mol
InChI Key: DOBDKCODNDMJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04636509

Procedure details

A solution of 5-chloropyrimidin-2-one (541 mg) and 2-bromo-2'-methoxyacetophenone (954 mg) in triethylamine (1 ml) and ethanol (25 ml) was stirred at ambient temperature for 31/2 hours. After evaporation of solvents, the residue was dissolved in ethyl acetate (150 ml) and this solution was washed with water (50 ml) and brine (25 ml), dried (MgSO4) and evaporated to give a foam. This was purified by preparative thin-layer chromatography on silica, developed in chloroform, then chloroform-ethanol (25:1) before crystallisation from ethyl acetate to give the title pyrimidinone (347 mg,); m.p. 123°-125°; λmax 248.5 nm ε 12200), 317.5 nm (ε 6700), λinf 229.5 nm (ε 12440), 349 nm (ε 2640).
Quantity
541 mg
Type
reactant
Reaction Step One
Quantity
954 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.Br[CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[O:19][CH3:20])=[O:12]>C(N(CC)CC)C.C(O)C>[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[N:6]([CH2:10][C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[O:19][CH3:20])=[O:12])[CH:7]=1

Inputs

Step One
Name
Quantity
541 mg
Type
reactant
Smiles
ClC=1C=NC(NC1)=O
Name
Quantity
954 mg
Type
reactant
Smiles
BrCC(=O)C1=C(C=CC=C1)OC
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of solvents
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (150 ml)
WASH
Type
WASH
Details
this solution was washed with water (50 ml) and brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a foam
CUSTOM
Type
CUSTOM
Details
This was purified by preparative thin-layer chromatography on silica
CUSTOM
Type
CUSTOM
Details
chloroform-ethanol (25:1) before crystallisation from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC(N(C1)CC(=O)C1=C(C=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 347 mg
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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